molecular formula C6H12FN B1472448 2-Cyclopropyl-2-fluoropropan-1-amine CAS No. 1547758-30-4

2-Cyclopropyl-2-fluoropropan-1-amine

Cat. No.: B1472448
CAS No.: 1547758-30-4
M. Wt: 117.16 g/mol
InChI Key: KTZKENORNMIBPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like 2-Cyclopropyl-2-fluoropropan-1-amine can be achieved through various methods. One approach is the reduction of nitriles or amides and nitro compounds . Another method involves reactions involving alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines . More advanced methods involve the use of software like AiZynthFinder for retrosynthetic planning .


Molecular Structure Analysis

The molecular structure of amines can be determined using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals . Other methods include computational approaches coupled with statistical methods .


Chemical Reactions Analysis

The analysis of chemical reactions involving amines can be complex. Various tools and databases can be used to extract reaction templates for analysis . Additionally, the ReactionCode format allows one to encode and decode a reaction into a multi-layer machine-readable code, which aggregates reactants and products into a condensed graph of reaction (CGR) .


Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. Primary and secondary amines have hydrogen atoms bonded to a nitrogen atom and are therefore capable of hydrogen bonding . The solubilities of amines in water vary, with the borderline of solubility being at five or six carbon atoms .

Mechanism of Action

The mechanism of action of amines, in general, involves the lone electron pair of nitrogen. This makes amines capable of participating in a variety of chemical reactions . For instance, amines can engage in hydrogen bonding with water .

Safety and Hazards

The safety and hazards associated with amines depend on their specific chemical structure. Information about the hazards of a substance can be found based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

The future of amines like 2-Cyclopropyl-2-fluoropropan-1-amine lies in their potential applications. For instance, amine-based solid adsorbents have been widely investigated for adsorptive removal of CO2, making them promising candidates for replacing the current energy-intensive amine scrubbing technology .

Properties

IUPAC Name

2-cyclopropyl-2-fluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-6(7,4-8)5-2-3-5/h5H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZKENORNMIBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-2-fluoropropan-1-amine
Reactant of Route 2
2-Cyclopropyl-2-fluoropropan-1-amine
Reactant of Route 3
2-Cyclopropyl-2-fluoropropan-1-amine
Reactant of Route 4
2-Cyclopropyl-2-fluoropropan-1-amine
Reactant of Route 5
Reactant of Route 5
2-Cyclopropyl-2-fluoropropan-1-amine
Reactant of Route 6
2-Cyclopropyl-2-fluoropropan-1-amine

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